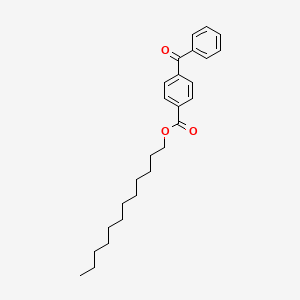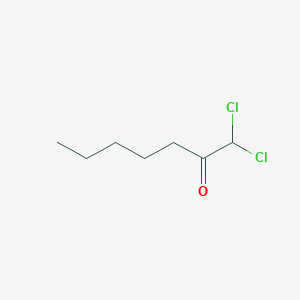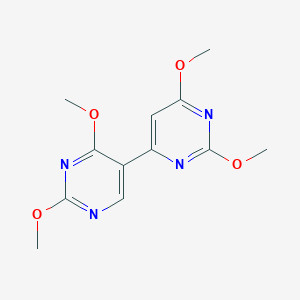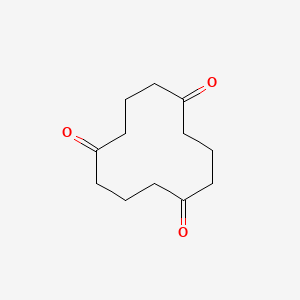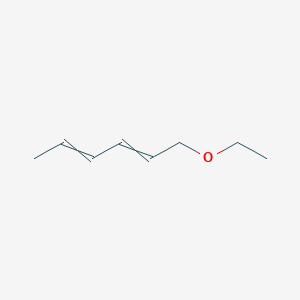
2,4-Hexadiene, 1-ethoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Hexadiene, 1-ethoxy- is an organic compound with the molecular formula C8H14O It is a derivative of hexadiene, featuring an ethoxy group attached to the first carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Hexadiene, 1-ethoxy- can be achieved through several methods. One common approach involves the reaction of 2,4-hexadiene with ethanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, allowing the ethoxy group to attach to the first carbon atom of the hexadiene.
Industrial Production Methods: In an industrial setting, the production of 2,4-Hexadiene, 1-ethoxy- may involve the use of continuous flow reactors to optimize the reaction conditions and yield. The process may include the use of advanced catalysts and purification techniques to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Hexadiene, 1-ethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds into single bonds, forming saturated derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Compounds with different functional groups replacing the ethoxy group.
Aplicaciones Científicas De Investigación
2,4-Hexadiene, 1-ethoxy- has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of organic molecules with biological systems.
Medicine: Research into potential pharmaceutical applications, such as drug development, may involve this compound.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,4-Hexadiene, 1-ethoxy- involves its interaction with various molecular targets and pathways. The ethoxy group can participate in hydrogen bonding and other interactions, influencing the reactivity and stability of the compound. The double bonds in the hexadiene moiety can undergo addition reactions, forming new bonds and structures.
Comparación Con Compuestos Similares
2,4-Hexadiene: Lacks the ethoxy group, making it less reactive in certain substitution reactions.
1,3-Hexadiene: Has a different arrangement of double bonds, affecting its stability and reactivity.
2,4-Hexadiene, 1-methoxy-: Similar structure but with a methoxy group instead of an ethoxy group.
Propiedades
Número CAS |
56752-54-6 |
|---|---|
Fórmula molecular |
C8H14O |
Peso molecular |
126.20 g/mol |
Nombre IUPAC |
1-ethoxyhexa-2,4-diene |
InChI |
InChI=1S/C8H14O/c1-3-5-6-7-8-9-4-2/h3,5-7H,4,8H2,1-2H3 |
Clave InChI |
UNHPVHFNZXRVNU-UHFFFAOYSA-N |
SMILES canónico |
CCOCC=CC=CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



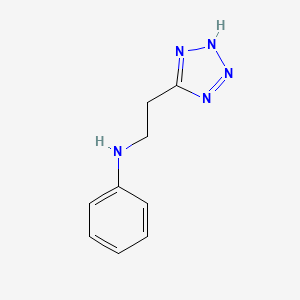
![4-Oxo-7-[(5-phenoxypentyl)oxy]-4H-1-benzopyran-2-carboxylic acid](/img/structure/B14633777.png)
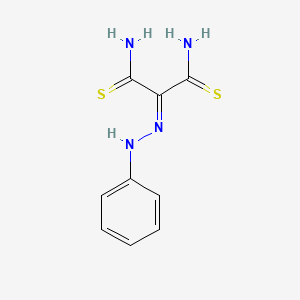
![2,3-Diphenyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14633795.png)
![1-[1-Ethyl-4-(3-hydroxyphenyl)piperidin-4-yl]propan-1-one](/img/structure/B14633796.png)

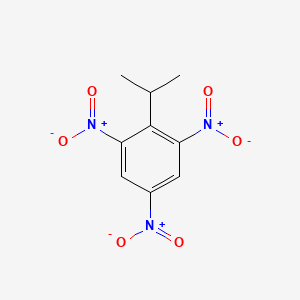

![Methanone, (decahydro-2-methylpyrido[1,2-a][1,4]diazepin-4-yl)phenyl-](/img/structure/B14633832.png)
